molecular formula C23H30N4O3 B2449785 N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1049573-38-7

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2449785
CAS RN: 1049573-38-7
M. Wt: 410.518
InChI Key: ARBDSAWRGRFEGD-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, also known as MEOP or N-[(2S)-1-(4-methylbenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxalamide, is a compound that has been widely studied for its potential therapeutic applications. MEOP belongs to a class of compounds called piperazine derivatives, which have been shown to have a variety of biological activities.

Scientific Research Applications

Oxidative Removal in Piperazinediones

  • Study Focus: Yamaura et al. (1985) explored the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones, using cerium(IV) diammonium nitrate. This removal was tested under mild conditions on model compounds with various functional groups, indicating potential applications in chemical synthesis and modifications (Yamaura, Suzuki, Hashimoto, Yoshimura, Okamoto, & Shin, 1985).

Neurotransmission Studies with PET

  • Research Area: Plenevaux et al. (2000) conducted research using a derivative in the study of serotonergic neurotransmission with positron emission tomography (PET). This study included chemistry, radiochemistry, and animal and human data, highlighting the compound's relevance in neuroimaging and neuroscience research (Plenevaux et al., 2000).

Investigation of 5-HT1A Receptor Antagonists

  • Study Focus: Craven, Grahame-Smith, and Newberry (1994) investigated the effects of similar compounds on 5-HT1A receptors. Their findings have implications for understanding the role of these receptors in neuropharmacology (Craven, Grahame-Smith, & Newberry, 1994).

HIV-1 Reverse Transcriptase Inhibition

Cardiotropic Activity

Synthesis and Antimicrobial Activities

  • Research Area: Bektaş et al. (2007) worked on synthesizing new 1,2,4-triazole derivatives, including related compounds, and assessed their antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

In Vivo Receptor Studies

  • Study Focus: Laporte et al. (1994) investigated the in vivo labelling of brain 5-HT1A receptors in mice using a related antagonist, demonstrating its utility in neurobiological research (Laporte, Lima, Gozlan, & Hamon, 1994).

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-18-7-9-19(10-8-18)17-25-23(29)22(28)24-11-12-26-13-15-27(16-14-26)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBDSAWRGRFEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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